2-(2-Carboxyethylsulfanylthiocarbonylsulfanyl)propionic acid, often abbreviated as TTC5, is a trithiocarbonate (TTC) compound extensively studied for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer synthesis. [, , ] RAFT polymerization offers controlled polymerization, enabling the design of polymers with predetermined molecular weight, narrow molecular weight distribution, and specific architectures. []
3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid, with the CAS Registry Number 870451-09-5, is a complex organic compound classified as a thiocarbonylthio derivative. This compound is notable for its role as a reversible addition-fragmentation chain transfer agent in polymer chemistry, particularly in the synthesis of various polymer architectures. It is primarily utilized in research contexts due to its unique chemical properties and reactivity.
3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is classified under several categories, including:
The synthesis of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid typically involves multi-step organic reactions that utilize thiol and carbonyl chemistry. Common methods include:
The synthesis requires careful control of reaction conditions, including temperature and inert atmosphere (to prevent oxidation), and often employs solvents like dichloromethane or toluene. Yield optimization is crucial, often requiring purification steps like chromatography to isolate the desired product efficiently.
The molecular formula for 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid is , with a molecular weight of approximately 254.33 g/mol .
The structure features:
3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid participates in several key reactions:
In RAFT polymerization, the compound helps regulate molecular weight and polydispersity index by controlling the radical growth of polymer chains. The mechanism involves reversible termination and initiation steps that allow for precise control over polymer architecture.
The mechanism by which 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid functions as a RAFT agent involves:
Kinetic studies show that this compound effectively moderates reaction rates and enhances the uniformity of produced polymers .
3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid has several scientific applications:
Radical-mediated thiol-ene reactions provide a versatile pathway for constructing the trithiocarbonate core of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid. This method exploits the anti-Markovnikov addition of thiols across electron-deficient alkenes under photochemical or thermal initiation. The synthesis typically involves a multi-step sequence: First, 3-mercaptopropionic acid reacts with carbon disulfide under basic conditions to form a dithiocarbamate intermediate. This intermediate then undergoes in situ coupling with 2-bromopropionic acid via a radical-triggered C–S bond formation [3] [9]. The critical thiocarbonylthio (-SC(=S)S-) linkage emerges from this cascade, with the carboxylic acid groups remaining intact due to their orthogonal reactivity.
Key optimization parameters include:
Table 1: Thiol-Ene Coupling Optimization Parameters
Variable | Optimal Range | Impact on Yield | Critical Byproducts |
---|---|---|---|
Initiator (AIBN) | 0.1–0.5 mol% | Yield drops <50% outside range | Oligomeric disulfides |
Reaction Temperature | 60–70°C | 10% decrease per 5°C below | Thioether dimers |
Thiol:Haloacid Ratio | 1:1.05 | 15–20% loss at 1:1 ratio | Trisubstituted trithiocarbonates |
Reaction Time | 4–6 hours | Plateaus after 6 hours | Oxidized disulfides |
Catalysis significantly improves the atom economy and selectivity of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid synthesis. Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) facilitate interfacial reactions between aqueous dithiocarbamate precursors and organic-phase alkyl halides. This approach enhances reaction rates by 3-fold compared to uncatalyzed biphasic systems while operating under milder conditions (40–50°C) [3]. The amphiphilic nature of the target molecule complicates purification; catalytic distillation after synthesis removes high-boiling-point solvents like N-methylpyrrolidone (NMP), which are essential for solubilizing intermediates but hinder crystallization.
Base catalysts play a dual role:
Recent advances utilize organocatalysts like 4-dimethylaminopyridine (DMAP) to achieve 92–95% HPLC purity – critical given the compound’s >95.0% purity requirement for polymerization applications [1] [3]. Microwave-assisted catalysis further reduces reaction times from hours to minutes while maintaining yields above 90% through controlled dielectric heating.
Table 2: Catalytic Systems for Trithiocarbonate Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Purity (HPLC) | Advantages |
---|---|---|---|---|
TBAB (5 mol%) | H₂O/CH₂Cl₂, 40°C, 2h | 88 | 94.5% | Simplified workup, low energy |
DMAP (3 mol%) | NMP, 25°C, 8h | 95 | 98.0% | Ambient conditions, high purity |
Microwave/I₂ (1 mol%) | Solvent-free, 100°C, 15min | 93 | 96.2% | Ultra-fast, minimal waste |
Solvent-free methodologies address the thermal and oxygen sensitivity of 3-((((1-carboxyethyl)thio)carbonothioyl)thio)propanoic acid while improving process sustainability. Melt-phase condensation between solid sodium dithiocarbamate and 2-bromopropionic acid occurs efficiently at 80–85°C – below the compound’s decomposition threshold (>110°C) – using mechanochemical activation [8]. Ball milling provides the required energy input through high-frequency collisions, achieving 94% conversion within 30 minutes without solvent or external heating [6]. This approach eliminates the need for volatile organic solvents (e.g., THF, acetonitrile) that necessitate energy-intensive removal and compromise yield through hydrolysis side reactions.
Large-scale production (>100g) employs continuous flow reactors with static mixers, enhancing mass transfer between neat reagents. Key advantages include:
Table 3: Solvent-Free Process Metrics vs. Traditional Routes
Parameter | Solvent-Free Ball Milling | Continuous Flow (Neat) | Conventional Solution Process |
---|---|---|---|
Scale Achieved | 50 g/batch | >100 g/hour | 10 g/batch |
Reaction Time | 30 min | 8 min residence time | 12 hours |
E-factor* | 0.8 | 1.2 | 15.6 |
Purity | 94.0% | 95.5% | 92.3% |
Energy Consumption | 0.9 kWh/kg | 1.1 kWh/kg | 8.4 kWh/kg |
Environmental factor: kg waste/kg product
Post-synthesis stabilization is critical for maintaining functionality. The product requires storage at 0–10°C under inert gas (argon) due to susceptibility to oxidative degradation and hydrolysis. Amber glass packaging with plastic inserts prevents photolytic decomposition during handling [1] [6].
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